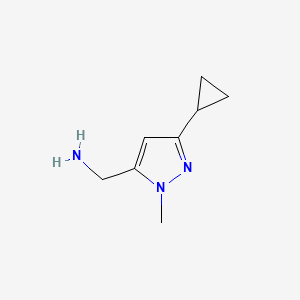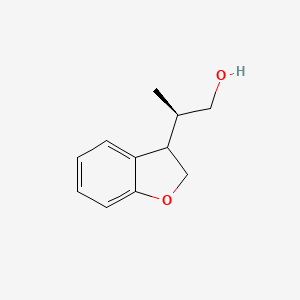
Vortioxetine Impurity 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vortioxetine Impurity 4 is a degradation product of the antidepressant drug vortioxetine, which is used to treat major depressive disorder. Understanding the impurities of vortioxetine is crucial for pharmacokinetic studies, which explore how the body absorbs, distributes, metabolizes, and excretes the drug .
Wirkmechanismus
Target of Action
Vortioxetine Impurity 4, like Vortioxetine, primarily targets the serotonin transporter and various serotonin receptors . It acts as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter, as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . These receptors play a crucial role in mood regulation and the antidepressant effects of serotonin reuptake inhibitors .
Mode of Action
This compound interacts with its targets to modulate the serotonin neurotransmitter system . It enhances the release of serotonin by inhibiting the serotonin transporter . Additionally, it acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . This multimodal mechanism of action leads to enhanced release of various neurotransmitters, including serotonin .
Biochemical Pathways
The compound’s interaction with its targets affects the serotonin neurotransmitter system, leading to changes in downstream biochemical pathways . Specifically, it enhances the release of glutamate and inhibits the release of GABA (gamma amino butyric acid) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus .
Pharmacokinetics
The pharmacokinetics of Vortioxetine, which can be assumed to be similar for this compound, are linear and dose-proportional . The mean terminal half-life is approximately 66 hours, and steady-state plasma concentrations are generally achieved within 2 weeks of dosing . The mean absolute oral bioavailability of Vortioxetine is 75%, indicating a high level of bioavailability . Vortioxetine is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its modulation of the serotonin neurotransmitter system . This results in enhanced release of serotonin and other neurotransmitters, leading to improvements in mood and cognitive symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to sunlight can lead to photodegradation . Additionally, the compound’s action can be affected by the presence of other drugs, particularly those that inhibit or induce the cytochrome P450 enzymes involved in its metabolism .
Biochemische Analyse
Biochemical Properties
Vortioxetine Impurity 4, similar to Vortioxetine, may interact with various enzymes, proteins, and other biomolecules. Vortioxetine is known to bind with high affinity to the serotonin transporter, enhancing serotonin in the central nervous system by way of inhibition of reuptake . It’s plausible that this compound might have similar interactions.
Cellular Effects
Considering its relation to Vortioxetine, it might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Vortioxetine is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Vortioxetine has been shown to have a favorable pharmacokinetic profile with dose-proportional and linear exposure, moderate oral bioavailability, extensive tissue distribution, and a long elimination half-life .
Dosage Effects in Animal Models
Vortioxetine has been shown to improve performance on objective measures that cover a broad range of cognitive domains in animal models .
Metabolic Pathways
Vortioxetine is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase .
Transport and Distribution
Vortioxetine has a favorable pharmacokinetic profile with extensive tissue distribution .
Subcellular Localization
Vortioxetine is known to modify the release of both glutamate and GABA (gamma amino butyric acid) within various brain circuits .
Vorbereitungsmethoden
The preparation of Vortioxetine Impurity 4 involves the reaction of thiocetin with bromoacetyl chloride in the presence of sodium bicarbonate and toluene. The reaction is carried out at room temperature and then heated to reflux at 120°C for 24 hours. The product is then purified using column chromatography with a mixture of ethyl acetate and n-hexane .
Analyse Chemischer Reaktionen
Vortioxetine Impurity 4 undergoes various chemical reactions, including:
Oxidation: It is sensitive to oxidative conditions, leading to the formation of different degradation products.
Photolysis: Exposure to light can cause the compound to degrade.
Hydrolysis: It can undergo hydrolysis under acidic or alkaline conditions.
Common reagents used in these reactions include oxidizing agents, light exposure, and acidic or alkaline solutions. The major products formed from these reactions are various degradation products that can be analyzed using high-performance liquid chromatography .
Wissenschaftliche Forschungsanwendungen
Vortioxetine Impurity 4 is primarily used in research to develop and validate analytical methods for the determination of vortioxetine and its impurities in pharmaceutical formulations. These studies are essential for ensuring the safety, efficacy, and quality of the drug. The compound is also used in stability studies to understand the degradation pathways of vortioxetine under different stress conditions .
Vergleich Mit ähnlichen Verbindungen
Vortioxetine Impurity 4 can be compared with other impurities of vortioxetine, such as Isomer-1, Isomer-2, and Isomer-3. These impurities are structurally similar but differ in their positional isomerism. The unique aspect of this compound is its specific formation pathway and its role in the degradation of vortioxetine .
Conclusion
Understanding this compound is essential for the comprehensive analysis of vortioxetine’s pharmacokinetics and stability. Its preparation, chemical reactions, and research applications provide valuable insights into the quality control and safety of vortioxetine as a pharmaceutical product.
Eigenschaften
IUPAC Name |
1-[2-(2,3-dimethylphenyl)sulfanylphenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-14-6-5-9-17(15(14)2)21-18-8-4-3-7-16(18)20-12-10-19-11-13-20/h3-9,19H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZNYQPTDBKBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SC2=CC=CC=C2N3CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2832333.png)




![3-(benzenesulfonyl)-N-{2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2832339.png)


![2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(3-pyridylmethyl)acetamide](/img/structure/B2832346.png)
![2-(2-METHOXYPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE](/img/structure/B2832349.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2832352.png)


![(1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2832356.png)
